6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
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Overview
Description
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a dioxaborolane moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the reaction of 6-methoxyquinoline with a boronic ester precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-6-carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and microbial infections.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The quinoline ring can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a bromine atom, making it more reactive in certain types of reactions.
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a bromine substituent, used in the synthesis of complex organic molecules.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom, which can influence its reactivity and biological activity.
Uniqueness
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is unique due to the presence of both a methoxy group and a boronic ester moiety on the quinoline ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C16H20BNO3 |
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Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-11-9-13(19-5)6-7-14(11)18-10-12/h6-10H,1-5H3 |
InChI Key |
OENNTIYTBOABQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)OC)N=C2 |
Origin of Product |
United States |
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